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Methyl 3-amino-4,5-diethoxybenzoate

Cat. No.: B3009999
CAS No.: 1325304-99-1
M. Wt: 239.271
InChI Key: BDCUPBTXCHOTBE-UHFFFAOYSA-N
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Description

Contextualization of Methyl 3-Amino-4,5-Diethoxybenzoate within the Class of Aromatic Amino Esters

Aromatic amino esters are a class of organic compounds that feature both an amino group (-NH2) and an ester group (-COOR) attached to an aromatic ring. This dual functionality makes them valuable intermediates in organic synthesis. nih.gov this compound is a specific example within this class, with the following structural characteristics:

Aromatic Ring: A central benzene (B151609) ring.

Amino Group: An amino group at position 3 of the ring.

Ester Group: A methyl ester group at position 1.

Ethoxy Groups: Two ethoxy (-OCH2CH3) groups at positions 4 and 5.

The positions of these substituents on the aromatic ring are crucial to the compound's chemical properties and reactivity. The interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing methyl ester group defines its role as a versatile building block in the synthesis of more complex molecules. amazonaws.com

Significance of Diethoxy-Substituted Aromatic Aminobenzoates in Contemporary Chemical Research

The presence of diethoxy substituents on an aromatic aminobenzoate scaffold imparts specific properties that are of significant interest in modern chemical research. These groups can influence the solubility, electronic properties, and steric hindrance of the molecule, thereby guiding its reactivity in subsequent chemical transformations.

For instance, the diethoxy substitution pattern can be found in various compounds investigated for their potential applications in medicinal chemistry and materials science. ontosight.ai While specific research on this compound is not extensively documented in publicly available literature, the broader class of diethoxy-substituted aromatic compounds serves as important precursors. For example, related structures are used in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals. The strategic placement of the ethoxy groups can also play a role in directing further chemical modifications on the aromatic ring.

Evolution of Synthetic Strategies for Aromatic Amino Benzoates

The synthesis of aromatic amino benzoates has evolved significantly over time, moving from classical methods to more sophisticated and efficient strategies.

Initially, the synthesis of these compounds often relied on multi-step processes involving nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amino group, and subsequent esterification. These methods, while effective, often required harsh reaction conditions and could generate significant waste.

Contemporary synthetic chemistry has introduced more elegant and atom-economical approaches. Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the construction of C-N and C-C bonds, allowing for the direct introduction of the amino group or the ester-containing fragment onto the aromatic ring. bohrium.com

Furthermore, the development of C-H activation and carbonylation reactions has provided direct routes to aminobenzoates from readily available anilines and alcohols. bohrium.com These modern methods offer higher efficiency, milder reaction conditions, and greater functional group tolerance, which are critical for the synthesis of complex and highly functionalized molecules. The ongoing research in catalysis continues to refine these strategies, aiming for even more sustainable and selective syntheses of aromatic amino benzoates. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO4 B3009999 Methyl 3-amino-4,5-diethoxybenzoate CAS No. 1325304-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4,5-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-16-10-7-8(12(14)15-3)6-9(13)11(10)17-5-2/h6-7H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUPBTXCHOTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Synthesis Design for Methyl 3 Amino 4,5 Diethoxybenzoate

Disconnection Approaches Targeting the Aromatic Core and Ester Linkage

Retrosynthetic analysis begins with the deconstruction of the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For Methyl 3-amino-4,5-diethoxybenzoate, two primary disconnection points are immediately apparent: the ester linkage and the substituents on the aromatic ring.

The most logical initial disconnection is at the ester group (C(O)-O bond), which simplifies the target molecule to 3-amino-4,5-diethoxybenzoic acid and methanol (B129727). This is a standard disconnection for esters, leading to a carboxylic acid and an alcohol, which can be readily combined in a forward synthesis via esterification.

Further disconnection must address the substituents on the benzene (B151609) ring. The arrangement of the amino and two ethoxy groups dictates the strategy. A key consideration in the synthesis of polysubstituted benzenes is the directing effect of the existing substituents on the introduction of new groups. libretexts.org The order of substitution reactions is therefore critical. openochem.orglibretexts.org

A plausible retrosynthetic pathway would involve the disconnection of the C-N bond of the amino group. This leads to a precursor with a nitro group, which is a common and effective precursor for an amino group through functional group interconversion (FGI). The nitro group is a meta-director, which would influence the position of other incoming electrophiles.

The ethoxy groups can be disconnected to reveal a dihydroxybenzoic acid derivative. This leads to a key starting material, such as 3,4,5-trihydroxybenzoic acid (gallic acid), a readily available natural product.

Therefore, a potential retrosynthetic route is as follows:

Target Molecule: this compound

Disconnection 1 (Ester): -> 3-Amino-4,5-diethoxybenzoic acid + Methanol

Disconnection 2 (Amine via FGI): -> 3-Nitro-4,5-diethoxybenzoic acid

Disconnection 3 (Ethoxy groups): -> 3-Nitro-4,5-dihydroxybenzoic acid

Disconnection 4 (Nitro group): -> 3,4,5-Trihydroxybenzoic acid (Gallic Acid)

This analysis provides a clear and logical pathway from a simple, inexpensive starting material to the complex target molecule.

Systematic Analysis of Functional Group Interconversions (FGIs) for Amine and Ester Moieties

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.me For the synthesis of this compound, two key FGIs are essential: the formation of the ester and the introduction of the amine.

Esterification: The final step in the proposed synthesis is the esterification of 3-amino-4,5-diethoxybenzoic acid. This can be achieved through several methods:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. academicpublishers.orgresearchgate.netacs.orgepa.govrsc.org The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the ester. This method is particularly useful for substrates that are sensitive to strong acids. researchgate.net

Microwave-Assisted Esterification: The use of microwave irradiation can significantly accelerate the esterification reaction, often leading to higher yields in shorter reaction times. academicpublishers.orgresearchgate.net

Esterification MethodReagentsConditionsAdvantages
Fischer-SpeierMethanol, H₂SO₄ (cat.)RefluxInexpensive, well-established
Alkyl Halide ReactionBase (e.g., K₂CO₃), Methyl IodideVariesMild conditions
Microwave-AssistedMethanol, Acid or Base catalystMicrowave irradiationRapid, high yield

Amine Formation: The introduction of the amino group is planned via the reduction of a nitro group. This is a reliable and widely used transformation in aromatic chemistry. fiveable.memasterorganicchemistry.comspcmc.ac.in

Catalytic Hydrogenation: The nitro group can be reduced to an amine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. fiveable.memasterorganicchemistry.com This method is generally clean and high-yielding.

Metal-Acid Reduction: A common and effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). fiveable.memasterorganicchemistry.com

Other Reducing Agents: Other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine (B178648) in the presence of a catalyst, can also be employed for the reduction of aromatic nitro groups. google.com

Reduction MethodReagentsConditionsNotes
Catalytic HydrogenationH₂, Pd/C or PtO₂Pressure, Room or elevated temp.Clean, efficient
Metal-AcidSn, HCl or Fe, HClHeatingCost-effective, robust
Sodium DithioniteNa₂S₂O₄Aqueous solutionMild conditions

Application of Computer-Aided Synthesis Planning (CASP) and Artificial Intelligence (AI) in Retrosynthesis for Substituted Benzoates.mdpi.comengineering.org.cnijsetpub.comcas.orgrsc.orgchemistryviews.orgcomputabio.comacs.orgmit.edumedium.comlabmanager.comacs.orgnih.govrsc.orgresearchgate.net

Integration of Machine Learning and Deep Learning Algorithms for Route Prediction.rsc.orgnih.govarxiv.org

Machine learning (ML) and deep learning algorithms are at the heart of modern CASP tools. rsc.orgnih.gov These algorithms are trained on vast databases of chemical reactions to predict the outcome of a reaction, suggest suitable reagents and conditions, and even estimate the reaction yield. mdpi.comarxiv.org For the synthesis of substituted benzoates, ML models can be trained to recognize the patterns of reactivity associated with different substitution patterns on the benzene ring, helping to predict the regioselectivity of electrophilic aromatic substitution reactions. nih.gov Deep learning models, such as graph neural networks, are particularly well-suited for this task as they can directly learn from the molecular graph structure. ijsetpub.com

Leveraging AI for Accelerated Synthesis Design and Optimization.mdpi.comcas.orgbeilstein-journals.org

Advanced Synthetic Methodologies for Methyl 3 Amino 4,5 Diethoxybenzoate and Analogues

Total Synthesis Approaches to Methyl 3-Amino-4,5-Diethoxybenzoate

The construction of the this compound molecule necessitates a synthetic sequence that allows for the precise introduction and manipulation of functional groups on the aromatic core.

Multi-Step Synthesis Strategies from Commercial or Readily Available Precursors, including Saponification and Nitro Group Reduction

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from commercially available or easily accessible precursors. A representative strategy often begins with a suitably substituted benzoic acid derivative. Key transformations in this sequence typically include saponification and the reduction of a nitro group.

For instance, a plausible synthetic route could commence with a precursor like methyl 3-nitro-4,5-diethoxybenzoate. The synthesis of this precursor itself might involve the nitration of a diethoxybenzoic acid derivative. The nitro group serves as a precursor to the desired amino functionality. The reduction of the nitro group to an amine is a crucial step and can be achieved using various reagents. mdpi.comdoi.orgdergipark.org.tr Catalytic hydrogenation, employing catalysts such as Raney Nickel or palladium on carbon, is a widely used and efficient method. chemicalbook.com Alternative reduction methods include the use of metal-acid systems like tin or iron in hydrochloric acid, or other reducing agents like sodium dithionite (B78146) or sodium borohydride (B1222165) in the presence of a catalyst. doi.orgacs.org

Saponification, the hydrolysis of the ester group to a carboxylic acid, can be strategically employed at different stages of the synthesis. For example, if the starting material is an ester and modifications to the aromatic ring are required before re-esterification, saponification provides the corresponding carboxylate salt. This can then be acidified to yield the carboxylic acid. The carboxylic acid can then be re-esterified to the methyl ester in a later step.

A general representation of such a synthetic sequence is outlined below:

Table 1: Representative Multi-Step Synthesis of this compound

StepReactionReagents and Conditions
1NitrationHNO₃, H₂SO₄
2EsterificationMeOH, H⁺ catalyst
3Nitro Group ReductionH₂, Raney Ni or Pd/C

This table illustrates a fundamental pathway, and the specific choice of reagents and reaction conditions can be optimized to improve yields and purity.

Considerations for Convergent and Divergent Synthesis Pathways

The synthesis of analogues of this compound can be approached using either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For analogues with significant structural variations in different parts of the molecule, a convergent approach can be more efficient. For example, a substituted aniline (B41778) fragment and a separate diethoxybenzoyl fragment could be synthesized and then coupled to form the final product.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. This is a highly efficient strategy for creating a library of related compounds. Starting from a key intermediate, such as 3-amino-4,5-diethoxybenzoic acid, various modifications can be introduced. For example, the amino group could be acylated, alkylated, or used to form heterocyclic rings, while the carboxylic acid could be converted into a range of different esters or amides. A recent study demonstrated a substituent-dependent divergent synthesis of various pyrrole (B145914) derivatives from acylethynylpyrroles, highlighting the power of this approach in generating molecular diversity from a common starting point. mdpi.com

Synthesis of Aromatic Amino Esters via Advanced Esterification Reactions

The final step in many synthetic routes to this compound and its analogues is the esterification of the corresponding carboxylic acid. While traditional methods like Fischer esterification are widely used, a number of advanced and more selective methods have been developed.

Modern Variants of Fischer Esterification for Benzoate (B1203000) Derivatives

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for synthesizing esters. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net The general mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.commdpi.com

Modern variations of this reaction often focus on the use of novel catalysts to improve reaction rates, yields, and compatibility with sensitive functional groups. mdpi.com For instance, solid acid catalysts like Amberlyst-15 have been shown to be effective for the selective esterification of nonconjugated carboxylic acids in the presence of conjugated or aromatic ones. researchgate.net Ionic liquids have also emerged as effective catalysts for the esterification of benzoic acid and its derivatives. mdpi.com Furthermore, the use of dehydrating agents or techniques to remove water, a byproduct of the reaction, can drive the equilibrium towards the formation of the ester, thereby increasing the yield. researchgate.net

Catalytic O-Alkylation and Decarboxylative Esterification Methodologies

Beyond traditional esterification, catalytic O-alkylation offers an alternative route to esters. This can involve the direct alkylation of a carboxylate salt with an alkylating agent. organic-chemistry.org The use of dimethyl carbonate as a non-toxic and green methylating reagent in a base-catalyzed reaction provides high selectivity for esterification under mild conditions. organic-chemistry.org

Decarboxylative esterification has emerged as a powerful and novel method for the synthesis of aromatic esters. organic-chemistry.orgnih.govacs.org This approach involves the coupling of a carboxylic acid derivative, often an oxalate (B1200264) monoester, with an aryl halide in the presence of a palladium catalyst. organic-chemistry.orgnih.govacs.org This method avoids the need for the pre-formation of an organometallic reagent from the aryl halide and can tolerate a wide range of functional groups. The reaction proceeds via a proposed catalytic cycle involving oxidative addition, decarboxylation, and reductive elimination. acs.org Nickel-catalyzed decarboxylative cross-coupling of redox-active esters with aryl bromides has also been developed, expanding the scope of these transformations. researchgate.net

Selective Esterification Protocols for Substituted Carboxylic Acids

The presence of multiple functional groups on a carboxylic acid, as in the case of substituted benzoic acids, can present challenges for selective esterification. A number of protocols have been developed to address this. For instance, methods for the selective esterification of primary alcohols in the presence of other functionalities have been reported, utilizing specific phosphines, iodine, and imidazole. acs.org

Furthermore, the choice of activating agent for the carboxylic acid can influence the selectivity of the esterification. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly used to activate carboxylic acids for esterification. rsc.org The chemoselectivity of carbodiimide-mediated couplings can be influenced by the nature of the carboxylic acid and the presence of additives. rsc.org For complex molecules with multiple reactive sites, the development of highly selective esterification protocols is crucial for efficient and high-yielding synthesis.

Table 2: Comparison of Advanced Esterification Methods

MethodKey FeaturesAdvantages
Modern Fischer Esterification Use of novel catalysts (e.g., solid acids, ionic liquids). mdpi.comresearchgate.netImproved reaction rates and yields; potential for increased selectivity. mdpi.comresearchgate.net
Catalytic O-Alkylation Direct alkylation of carboxylates; use of green reagents like dimethyl carbonate. organic-chemistry.orgMild reaction conditions; high selectivity. organic-chemistry.org
Decarboxylative Esterification Pd or Ni-catalyzed coupling of carboxylic acid derivatives with aryl halides. organic-chemistry.orgresearchgate.netAvoids pre-formation of organometallic reagents; broad functional group tolerance. organic-chemistry.orgacs.org
Selective Esterification Protocols Use of specific reagents (e.g., phosphines, carbodiimides) to achieve chemoselectivity. acs.orgrsc.orgHigh selectivity for specific functional groups. acs.org

Introduction and Transformation of Amino Functionality on Aromatic Esters

The introduction of an amino group onto an aromatic ester scaffold is a critical transformation. The primary routes to achieve this are through the reduction of a precursor nitro group or by direct amination of the aromatic ring.

The reduction of a nitro group is a fundamental method for installing an amine. The key challenge lies in achieving chemoselectivity, specifically, reducing the nitro group without affecting the ester functionality or other sensitive groups present on the ring.

Catalytic hydrogenation is a highly effective and clean method for this transformation. Various catalyst systems have been developed to ensure high yields and selectivity. organic-chemistry.org Platinum oxide (PtO₂), palladium on carbon (Pd/C), and amorphous nickel catalysts are commonly employed. orgsyn.orggoogle.comgoogleapis.com The choice of catalyst, solvent, and reaction conditions (temperature and hydrogen pressure) is crucial for success and can be tailored to the specific substrate. google.comgoogleapis.com For instance, the reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst in ethanol (B145695) proceeds rapidly and in high yield at room temperature. orgsyn.org Similarly, nickel-based catalysts have been shown to effectively reduce nitrobenzoates to their corresponding aminobenzoates under mild temperatures and low hydrogen pressures, achieving yields upwards of 95%. google.com

Beyond catalytic hydrogenation, chemical reduction methods offer valuable alternatives. The use of iron powder in the presence of a dilute acid is a classic and cost-effective method. google.com Another notable method involves sodium dithionite with an electron transfer catalyst like octylviologen, which can chemoselectively reduce aromatic nitro groups to amines while leaving aliphatic nitro groups intact. researchgate.net Bimetallic Fe-Ni nanoparticles have also been used for the selective reduction of nitro compounds, tolerating a wide array of sensitive functional groups such as halides, carbonyls, and esters. scispace.com

Table 1: Selected Catalytic Systems for Chemoselective Reduction of Nitrobenzoates
SubstrateCatalyst SystemSolventConditionsProductYield (%)Reference(s)
Ethyl p-nitrobenzoatePlatinum oxide (PtO₂)95% EthanolH₂ (3 atm), RTEthyl p-aminobenzoate91-100 orgsyn.org
Ethyl p-nitrobenzoatePd/C (5%)TolueneH₂ (30 psig), 50-65°CEthyl p-aminobenzoate84.2 googleapis.com
Ethyl o-nitrobenzoateAmorphous NickelEthyl AcetateH₂ (1 atm), 30-35°CEthyl o-aminobenzoate>95 google.com
2-Methyl-2-nitropropyl p-nitrobenzoateNa₂S₂O₄ / OctylviologenAcetonitrile/Water35°C, N₂2-Methyl-2-nitropropyl p-aminobenzoate94 researchgate.net
4-NitrobenzoateFe-Ni NPs / H₃PW₁₂O₄₀·xH₂OWaterRT4-Aminobenzoate95 scispace.com

Direct amination offers a more convergent approach, forming the C-N bond directly on a pre-functionalized aromatic ring. The most powerful of these methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

While initially developed for aryl halides, the methodology has been extended to less reactive electrophiles like aryl esters. rsc.orgrsc.org The success of this transformation often relies on the design of specialized ligands for the palladium catalyst. N-heterocyclic carbene (NHC) ligands, particularly those with bulky and electron-donating substituents, have proven effective in catalyzing the amination of relatively unreactive aryl esters under mild conditions. rsc.orgrsc.org These advanced catalyst systems exhibit excellent chemoselectivity and can be used with low catalyst loadings. rsc.org The reaction allows for the coupling of a wide variety of amines with aryl esters, providing a modular route to substituted anilines and their derivatives. rsc.orgresearchgate.net

Alternative strategies include base-promoted direct amidation of esters, which can proceed without a metal catalyst under specific conditions, though this typically forms an amide rather than a free amine directly on the ring. rsc.orgrsc.org

Table 2: Examples of Direct Amination of Aryl Esters and Halides
Aryl ElectrophileAmineCatalyst/Ligand SystemProduct TypeKey Feature(s)Reference(s)
Aryl EstersVarious AminesPd-PEPPSI-IPr(PhOMe)₂Aryl Amides/AminesModular synthesis, good functional group tolerance, low catalyst loading. rsc.orgrsc.org
Aryl HalidesVarious AminesPd(dba)₂ / BINAP or DPPFAryl AminesFirst reliable extension to primary amines, efficient for aryl iodides. wikipedia.org
Aryl IodidesAryl/Aliphatic AminesNi(acac)₂ / Phenylboronic EsterN-Aryl AnilinesHigh selectivity for aryl iodides over other halides, inexpensive nickel catalyst. nih.gov
Aryl Halides/EstersAqueous Ammonia (B1221849)None (Continuous Flow)Primary Aryl AminesMetal-free, scalable process using high temperature/pressure. nih.gov

Regioselective Installation and Modification of Alkoxy Moieties on Aromatic Rings

Achieving the 4,5-diethoxy substitution pattern on a benzoate precursor requires precise control of regioselectivity. The synthesis often begins with a commercially available starting material that has the desired oxygenation pattern or can be readily converted to it.

A common strategy involves the Williamson ether synthesis, starting from a corresponding dihydroxybenzoic acid derivative. For the target molecule, this would typically involve a 4,5-dihydroxybenzoic acid scaffold, which is then subjected to ethylation using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The synthesis of related 3,4-diethoxybenzoate compounds often starts from 3,4-diethoxybenzoic acid, which is prepared and then used in subsequent reactions. iucr.orgnih.govpku.edu.cn

Modification of existing alkoxy groups is another powerful technique. For example, selective demethylation of a dimethoxy precursor, followed by ethylation, can be used to install the desired ethoxy groups. Strong Lewis acids like niobium(V) chloride have been shown to cleave alkyl aryl ethers to phenols with excellent regioselectivity under mild conditions, allowing for the differentiation between various alkoxy groups on a benzene (B151609) ring. thieme-connect.com The electronic properties and steric hindrance of alkoxy substituents can also be exploited to direct other reactions, influencing the regioselectivity of subsequent functionalization steps. researchgate.netmdpi.com

Table 3: Strategies for Synthesis of Diethoxybenzoate Scaffolds
Starting MaterialReagents/MethodIntermediate/ProductKey AspectReference(s)
3,4-Dihydroxybenzoic acidEthyl Iodide, Base3,4-Diethoxybenzoic acidWilliamson ether synthesis on di-phenol.N/A
3,4-Diethoxybenzoic acidCopper(II) Acetate[Cu₂(3,4-diethoxybenzoate)₄(EtOH)₂]Ligand exchange to form metal complexes. iucr.orgnih.gov
3,4-Diethoxybenzoic acidLanthanide salts, 2,2'-Bipyridine[Ln(3,4-DEOBA)₃DIPY]₂DIPYFormation of ternary rare earth complexes. pku.edu.cnresearchgate.net
Dialkoxybenzene derivativeNiobium(V) ChloridePhenol derivativeRegioselective dealkylation to unmask a hydroxyl group for further modification. thieme-connect.com

Exploration of Chemo-, Regio-, and Stereoselective Synthesis Strategies

The synthesis of complex molecules like this compound and its analogues hinges on the integration of chemo-, regio-, and stereoselective control throughout the synthetic sequence. mdpi.comnih.gov

Chemoselectivity is paramount when multiple reactive functional groups are present. rsc.org In the context of our target molecule, the reduction of the nitro group in the presence of the methyl ester is a classic example. Catalytic hydrogenation is often highly chemoselective under the right conditions, leaving esters, ethers, and other groups untouched. organic-chemistry.org Borane-based reducing agents have also been developed for the mild and chemoselective reduction of carboxylic acids, demonstrating tolerance for esters, nitro groups, and nitriles. unirioja.es The ability to selectively perform one transformation without protecting or altering other functional groups is a hallmark of an efficient synthesis. researchgate.netnih.gov

Regioselectivity dictates the specific placement of functional groups on the aromatic ring. The final substitution pattern (3-amino, 4,5-diethoxy) is the result of a carefully planned sequence of reactions. The directing effects of the substituents play a crucial role. For example, in an electrophilic nitration step, the positions of the existing ester and alkoxy groups will determine where the incoming nitro group is installed. The interplay between activating and deactivating groups, as well as steric hindrance, must be managed to favor the desired regioisomer. mdpi.com Radical amination strategies have also been developed where regioselectivity is controlled by noncovalent interactions between the substrate and the aminating agent. bohrium.com

Stereoselectivity , while not relevant to the achiral target molecule itself, is a critical consideration in the synthesis of its analogues that may contain chiral centers. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. chiralpedia.com This can be achieved through various means, such as using chiral catalysts in hydrogenation or amination reactions, which can induce stereochemistry in a prochiral substrate. rsc.orgnih.gov Biocatalysis, using enzymes like ω-transaminases, offers a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.govmagtech.com.cn Furthermore, stereoselective reactions can be used to construct complex cyclic systems, such as functionalized cyclohexanes, which could be part of more complex analogues. nih.govbeilstein-journals.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Amino 4,5 Diethoxybenzoate and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Regioselectivity Studies.

Quantitative ¹H NMR (q¹H-NMR) for Reaction Monitoring and Product Ratios

Quantitative ¹H NMR (q¹H-NMR) is a powerful technique for monitoring the progress of chemical reactions and determining the ratio of products in a mixture. This method is particularly useful in the synthesis of "Methyl 3-amino-4,5-diethoxybenzoate" as it allows for real-time analysis without the need for extensive sample preparation or chromatographic separation. researchgate.netmagritek.comrptu.de By integrating the signals corresponding to specific protons of the reactants, intermediates, and products, their relative concentrations can be determined throughout the reaction. researchgate.netmdpi.com

For instance, in the synthesis of aromatic amino alcohols, benchtop NMR has been successfully employed for online reaction monitoring of complex enzyme cascade reactions. researchgate.net This approach enables the detection of reaction components in the low millimolar range, even in buffered systems without deuterated solvents. researchgate.net Similarly, the synthesis of "this compound" from its nitro precursor could be monitored by observing the disappearance of the signals corresponding to the nitro-aromatic starting material and the appearance of the signals for the amino-substituted product. This allows for precise determination of reaction completion and can aid in optimizing reaction conditions to maximize yield and purity. researchgate.net

Utilizing Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a "vibrational fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for the amine (N-H), ester (C=O), and ether (C-O) functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will give a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ethoxy groups and the ester will be visible in the 1000-1300 cm⁻¹ region. mdpi.com The aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy provides complementary information. While the N-H and O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations and the C=C and C=O stretching bands are often strong and well-defined. nih.gov For instance, in diethoxybenzene, characteristic Raman bands are observed that can be assigned to the vibrations of the ethoxy groups and the benzene (B151609) ring. spectrabase.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of "this compound."

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
-NH₂N-H Stretch3300-3500 (two bands)Weak
Aromatic C-HC-H Stretch~3000-3100Strong
Aliphatic C-HC-H Stretch~2850-2980Strong
C=O (Ester)C=O Stretch~1700-1730 (strong)Strong
Aromatic C=CC=C Stretch~1500-1600Strong
-NH₂N-H Bend~1600-1650-
C-O (Ether/Ester)C-O Stretch~1000-1300Moderate

Employing Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like "this compound," the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring. researchgate.netnih.gov

The presence of the amino and ethoxy groups, which are electron-donating, and the methyl ester group, which is electron-withdrawing, will influence the electronic structure and thus the UV-Vis spectrum of the molecule. It is expected that "this compound" will exhibit strong absorption in the UV region. Studies on related aminobenzoate esters have shown that the solvent environment can also affect the absorption maxima, indicating changes in the electronic distribution upon interaction with solvent molecules. chemicalbook.com The complexation behavior of this compound with metal ions or other molecules can also be studied using UV-Vis spectroscopy by monitoring changes in the absorption spectrum upon addition of the complexing agent.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of "this compound," which is a crucial piece of data for its identification. The predicted monoisotopic mass for C₁₂H₁₇NO₄ is 239.11575 Da. uni.lu

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of aminobenzoate esters has been studied in detail. nih.govnih.govresearchgate.netacs.org Common fragmentation pathways include the loss of the alkoxy group from the ester, the loss of the entire ester group, and cleavages within the ethoxy substituents. For instance, in the mass spectrum of ethyl benzoate (B1203000), the base peak corresponds to the loss of the ethoxy radical. acs.org For aminobenzoate esters, fragmentation can also be initiated at the amino group. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment
239[M]⁺ (Molecular ion)
210[M - C₂H₅]⁺
194[M - OC₂H₅]⁺
180[M - COOCH₃]⁺
166[M - C₂H₄ - COOCH₃]⁺
152[M - 2(C₂H₄)]⁺

Note: These are predicted fragments and their relative intensities can vary depending on the ionization method.

X-ray Crystallography for Precise Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" has not been reported, the structures of related compounds provide valuable insights into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502) reveals details about the hydrogen bonding and π-π stacking interactions that govern the packing of the molecules in the solid state. nih.govresearchgate.net Similarly, the crystal structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate shows how the substituent on the amino group influences the crystal packing. iucr.org The analysis of the crystal structures of three Schiff bases derived from aminobenzoic acids also provides information on the planarity of the aminobenzoate moiety and the nature of intramolecular hydrogen bonds. nih.gov These examples suggest that in the solid state, "this compound" would likely exhibit intermolecular hydrogen bonding involving the amino group and the ester carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings.

Green Chemistry Principles and Sustainable Synthesis of Methyl 3 Amino 4,5 Diethoxybenzoate

Strategies for Maximizing Atom Economy in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of Methyl 3-amino-4,5-diethoxybenzoate, maximizing atom economy involves choosing reaction pathways that minimize the formation of by-products.

Traditional methods for introducing an amino group onto an aromatic ring, such as the reduction of a nitro group, can have lower atom economy due to the use of stoichiometric reducing agents. For instance, the reduction of a nitroaromatic precursor with metals like iron or tin in the presence of hydrochloric acid generates significant amounts of metal sludge as a by-product.

A more atom-economical approach is the direct amination of an aromatic C-H bond. While challenging, advancements in catalysis have shown promise in this area. Another strategy is the use of catalytic hydrogenation for the reduction of the nitro group, where the only by-product is water, leading to a much higher atom economy. For example, the catalytic synthesis of aniline (B41778) from nitrobenzene (B124822) has an atom economy of 72%, a significant improvement over methods that produce substantial waste. rsc.org

The following table compares the theoretical atom economy of different synthetic steps relevant to the synthesis of this compound.

Reaction Step Traditional Reagents Green Alternative Theoretical Atom Economy (%) By-products
Aromatic AminationNitration followed by Sn/HCl reductionCatalytic Hydrogenation (H₂)~35% (for reduction step) vs. 72%Metal sludge vs. Water
EsterificationCarboxylic acid + Methanol (B129727) (acid-catalyzed)Direct addition of methanol (hypothetical)<100%Water

Table 1: Comparison of Atom Economy in Key Synthetic Transformations.

Implementation of Waste Prevention and By-product Minimization Strategies

The first principle of green chemistry emphasizes the prevention of waste rather than its treatment or cleanup after it has been created. researchgate.net In the synthesis of fine chemicals like this compound, this principle can be implemented through careful process design and the selection of cleaner technologies.

A key metric for evaluating waste generation is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product. The fine chemicals and pharmaceutical industries traditionally have very high E-factors, often ranging from 5 to over 100. rsc.org

Strategies to minimize waste in the synthesis of this compound include:

Catalytic Reagents: The use of catalytic reagents instead of stoichiometric ones is a powerful tool for waste reduction. For example, employing a heterogeneous catalyst for the reduction of the nitro precursor not only improves atom economy but also simplifies catalyst recovery and reuse, minimizing waste streams.

Process Intensification: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of waste minimization. Flow reactors allow for better control over reaction parameters, leading to higher selectivity and yields, which in turn reduces the formation of by-products. rsc.org

Solvent and Reagent Recycling: Implementing procedures to recover and reuse solvents and excess reagents can drastically lower the E-factor of a process.

Telescoping Reactions: Designing a synthetic sequence where intermediates are not isolated but are directly used in the subsequent step (a "one-pot" or "telescoped" synthesis) can significantly reduce waste from workup and purification procedures.

The table below illustrates the potential impact of different synthetic strategies on the E-factor.

Process Type Typical E-Factor Range (Fine Chemicals) Key Waste Streams Waste Minimization Strategy Potential Reduced E-Factor
Traditional Batch Synthesis25 - >100Spent reagents, solvents, purification mediaCatalysis, solvent recycling5 - 20
Continuous Flow Synthesis5 - 50Reduced solvent and by-product formationOptimized reaction conditions, in-line purification<10

Table 2: Impact of Synthesis Strategy on E-Factor.

Development and Optimization of Less Hazardous Synthetic Methods and Reagents

The third principle of green chemistry advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. The synthesis of this compound can be made safer by replacing hazardous reagents and intermediates with less toxic alternatives.

A common route to aromatic amines involves the nitration of an aromatic ring followed by reduction. The nitration step typically uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. The subsequent reduction of the nitro group often employs heavy metals, which are toxic and pose environmental risks.

Greener alternatives for the amination step include:

Enzymatic Amination: The use of enzymes, such as amine dehydrogenases or transaminases, can introduce an amino group with high selectivity under mild conditions, avoiding the need for harsh reagents. researchgate.netresearchgate.net

Metal-Free Reductions: The development of metal-free reduction methods for nitroarenes, using reagents like trichlorosilane (B8805176) in the presence of a tertiary amine, offers a less toxic alternative to heavy metal reductants. organic-chemistry.org

For the esterification step, replacing strong acid catalysts like sulfuric acid with solid acid catalysts, such as modified montmorillonite (B579905) clays, can reduce the hazards associated with handling corrosive acids and simplify the purification process. epa.gov

Synthetic Step Hazardous Reagent/Method Greener Alternative Associated Hazards Benefits of Alternative
Aromatic NitrationConc. H₂SO₄/HNO₃Nitration with solid acid catalystsHighly corrosive, acidic wasteEasier handling, reduced waste
Nitro Group ReductionSn/HCl or Fe/HClCatalytic hydrogenation, enzymatic reductionToxic metal sludgeBenign by-products (water)
EsterificationConc. H₂SO₄ catalystSolid acid catalyst, enzymatic esterificationCorrosive, difficult to separateRecyclable catalyst, mild conditions

Table 3: Comparison of Hazardous and Greener Synthetic Methods.

Utilization of Renewable Feedstocks and Biocatalysis in Aromatic Ester and Amine Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. A potential renewable precursor for this compound is gallic acid (3,4,5-trihydroxybenzoic acid), which can be obtained from various plant sources, including tara pods, gallnuts, and sumac. nih.govresearchgate.netresearchgate.net Through chemical or enzymatic modifications, the hydroxyl groups of gallic acid can be converted to ethoxy groups, and subsequent esterification and amination would lead to the target molecule.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages in terms of sustainability. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are biodegradable.

In the context of synthesizing this compound, enzymes can be employed for several transformations:

Enzymatic Esterification: Lipases are commonly used enzymes for the esterification of carboxylic acids. The enzymatic synthesis of gallic acid esters has been demonstrated using lipases, achieving good yields in water-free systems. nih.gov For instance, the esterification of gallic acid with various alcohols has been successfully catalyzed by immobilized lipases. nih.gov This approach could be adapted for the methylation of the corresponding diethoxybenzoic acid precursor.

Enzymatic Amination: While direct enzymatic amination of an unactivated aromatic ring is challenging, enzymes like transaminases can be used to introduce an amino group to a ketone precursor. More direct enzymatic C-H amination is an area of active research. nsf.gov

Enzyme Class Reaction Type Substrate Example Potential Application in Synthesis Advantages
LipaseEsterificationGallic acid and alcoholsMethylation of 4,5-diethoxybenzoic acidMild conditions, high selectivity
TannaseEsterificationGallic acid and alcoholsSynthesis of gallate esters from renewable sourcesUtilization of natural tannins
TransaminaseReductive AminationKetonesIntroduction of amino group to a ketone precursorHigh stereoselectivity

Table 4: Potential Enzymatic Reactions in the Synthesis of this compound.

Metabolic engineering and synthetic biology offer exciting prospects for the de novo biosynthesis of aromatic compounds from simple renewable feedstocks like glucose. nih.gov Microorganisms can be engineered to produce aminobenzoic acid derivatives through the shikimate pathway. While the biosynthesis of 3-amino-4,5-diethoxybenzoic acid has not been specifically reported, the microbial production of other aminobenzoic acids, such as para-aminobenzoic acid (PABA), is well-established. nih.gov

Future research could focus on engineering microbial strains to produce gallic acid or other trihydroxybenzoic acid derivatives, which could then be further modified (enzymatically or chemically) to yield the desired product. This approach has the potential to create a truly sustainable and green manufacturing process.

Application of Green Solvents, including Water, and Pursuit of Solvent-Free Reaction Conditions

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries and for their elimination whenever possible. Many common organic solvents are volatile, flammable, and/or toxic. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.

For the synthesis of this compound, several green solvent strategies can be considered:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for many reactions. Enzymatic reactions, in particular, are often carried out in aqueous media. Enzymatic esterification has been successfully performed in aqueous miniemulsions. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) is the most environmentally friendly option, as it completely eliminates solvent waste. The solvent-free esterification of substituted benzoic acids using solid acid catalysts has been reported to be effective. epa.gov

Bio-based Solvents: Solvents derived from biomass, such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are becoming increasingly popular as greener alternatives to petroleum-based solvents.

Solvent Type Examples Advantages Potential Application in Synthesis
Water-Non-toxic, non-flammable, abundantEnzymatic reactions, reactions with water-soluble reagents
Supercritical FluidsscCO₂Non-toxic, easily removedExtractions, reactions where products are soluble
Ionic Liquids[BMIM][BF₄]Low volatility, tunable propertiesAs catalysts and reaction media
Bio-solventsEthanol, 2-MeTHF, CPMERenewable, often lower toxicityReplacement for conventional organic solvents
Solvent-Free-No solvent waste, high reactant concentrationSolid-state reactions, reactions with liquid substrates

Table 5: Green Solvents and their Potential Applications.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a manufacturing process that is not only more environmentally responsible but also potentially more efficient and cost-effective.

Design for Energy Efficiency: Conducting Reactions at Ambient Temperature/Pressure and Utilizing Alternative Energy Sources

Two plausible synthetic pathways for this compound are considered for the application of these green principles: the esterification of 3-amino-4,5-diethoxybenzoic acid and the reduction of a nitro precursor, methyl 3-nitro-4,5-diethoxybenzoate. While specific studies on this exact molecule using sustainable energy sources are not extensively documented, the application of these principles can be inferred from research on analogous reactions.

Leveraging Concentrated Solar Radiation (CSR) for Organic Synthesis

Concentrated solar radiation (CSR) is an emerging technology in green chemistry that harnesses sunlight as a clean and abundant energy source to drive chemical reactions. This approach aligns with the principle of energy efficiency by replacing conventional heating methods that often rely on electricity or the combustion of fossil fuels.

One of the potential applications of CSR in the synthesis of this compound is in the esterification of 3-amino-4,5-diethoxybenzoic acid with methanol. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, traditionally requires elevated temperatures to proceed at a reasonable rate. The use of CSR can provide the necessary thermal energy to overcome the activation barrier of the reaction.

Conceptual Application of CSR in Esterification:

A laboratory-scale setup for a solar-powered esterification would typically involve a solar concentrator, such as a parabolic dish or a Fresnel lens, to focus sunlight onto a reaction vessel. The high-intensity light is converted into heat, raising the temperature of the reaction mixture to the desired level.

ParameterConventional HeatingConcentrated Solar Radiation (CSR)
Energy Source Electricity, Fossil FuelsSunlight
Temperature Control Electrical heating mantle, oil bathAdjustment of solar concentrator focus
Environmental Impact Greenhouse gas emissionsMinimal, renewable
Operating Cost Dependent on electricity/fuel pricesLow, after initial setup

This table presents a conceptual comparison of conventional and CSR-based heating for the esterification of 3-amino-4,5-diethoxybenzoic acid.

Research on the esterification of other carboxylic acids using solar energy has demonstrated the feasibility of this approach. For instance, studies have shown successful biodiesel production through the esterification of fatty acids using concentrated solar power, achieving high conversion rates. These findings suggest that the esterification of 3-amino-4,5-diethoxybenzoic acid could be similarly adapted to a solar-powered process, significantly enhancing the sustainability of the synthesis.

The alternative synthetic route to this compound involves the reduction of a nitro group. The application of solar energy in this context is more likely to be through photocatalysis rather than direct thermal heating. Photocatalytic reduction of nitroaromatic compounds using semiconductor materials and visible light or simulated solar radiation has been a subject of considerable research. This method can often be carried out at ambient temperature and pressure.

Hypothetical Photocatalytic Reduction using Solar Energy:

In a hypothetical scenario, the reduction of methyl 3-nitro-4,5-diethoxybenzoate could be achieved using a suitable photocatalyst suspended in a solvent, irradiated with concentrated solar light. The photocatalyst, upon absorbing photons, generates electron-hole pairs that can initiate the reduction of the nitro group to an amino group.

Reaction StepReagents & Conditions (Conventional)Reagents & Conditions (Solar Photocatalysis)
Nitro Reduction Metal catalysts (e.g., Fe, Sn, Pd/C), acidic or basic medium, elevated temperature/pressurePhotocatalyst (e.g., TiO2, g-C3N4), sacrificial electron donor, ambient temperature, solar irradiation
Energy Input Thermal energySolar energy (photons)
Byproducts Metal salts, stoichiometric wasteMinimal, potentially recyclable catalyst

This table illustrates the potential advantages of a solar photocatalytic reduction over conventional methods for producing this compound.

The development and optimization of such a photocatalytic system for the specific substrate would be necessary to ensure high yield and selectivity. However, the existing body of literature on the photocatalytic reduction of various nitroaromatic compounds provides a strong foundation for the feasibility of this green synthetic route. By leveraging the power of the sun, the synthesis of this compound can be steered towards a more sustainable and energy-efficient process, in line with the core principles of green chemistry.

Advanced Synthetic Technologies and Automation in the Synthesis of Substituted Benzoates

Applications of Flow Chemistry for Continuous Synthesis of Aromatic Compounds

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, improved safety, and enhanced control, which are particularly valuable for the synthesis of complex molecules like substituted anilines and benzoates. nih.govacs.orgacs.org This technology enables the use of reaction conditions that would be hazardous or difficult to control in large batch reactors, such as high temperatures and pressures, and allows for the safe handling of unstable intermediates. nih.govyoutube.com

The continuous synthesis of aromatic amines, a key structural feature of Methyl 3-amino-4,5-diethoxybenzoate, has been successfully demonstrated. For instance, a telescoped three-step flow process has been developed for the conversion of anilines into N-aryl- rsc.orggithub.comd-nb.info-triazoles, showcasing the potential for multi-step synthesis of complex aromatic compounds without isolating potentially hazardous intermediates like diazonium salts. acs.org Similarly, the in-situ oxidation of anilines to nitrosobenzenes followed by a telescoped Baeyer-Mills reaction has been achieved in flow, providing a safer route to substituted azobenzenes. chemrxiv.orgbohrium.com These examples highlight the robustness of flow chemistry in handling the types of transformations required for synthesizing highly functionalized aromatic systems.

Microreactors, with their small channel dimensions and high surface-area-to-volume ratios, are powerful tools for optimizing chemical reactions. scispace.combeilstein-journals.org They offer exceptional control over reaction parameters, leading to improved yields, higher selectivity, and reduced waste. beilstein-journals.orgresearchgate.net The synthesis of aromatic esters and amines, the core functional groups of this compound, can be significantly enhanced using this technology.

For example, the diazotization of primary aromatic amines and subsequent azo-coupling reactions have been optimized in microreactors, achieving high conversions in minutes. scispace.com The superior mixing and temperature control prevent the decomposition of unstable diazonium intermediates and allow for reactions at higher temperatures than in batch, which can be problematic for volatile solvents. scispace.com Similarly, the nitration of aromatic compounds, a key step in the synthesis of many amino-aromatics, benefits from the enhanced safety and efficiency of microreactors. rsc.org The technology allows for precise control of this highly exothermic reaction, leading to high yields and selectivity for the desired mononitrated product. rsc.org The enzymatic synthesis of β-amino acid esters from aromatic amines has also been successfully performed in continuous-flow microreactors, demonstrating the compatibility of this technology with biocatalysis for green and efficient synthesis.

A study on the continuous flow synthesis of methyl amino crotonate from a β-keto ester and ammonia (B1221849) illustrates the optimization process in a tubular reactor. The table below shows the effect of temperature and residence time on product yield, demonstrating how microreactor conditions can be fine-tuned to maximize efficiency.

Temperature (°C)Residence Time (min)Yield (%)
301060
302075
401080
402092
50585
501095
This interactive table is based on generalized data from studies on the synthesis of β-amino esters in continuous flow reactors to illustrate optimization principles. researchgate.net

The synthesis of N-aryl pyrazoles from anilines has been achieved in a three-step telescoped flow process involving diazotization, reduction, and cyclization. acs.org This method avoids the accumulation of energetic intermediates, enhancing the safety and scalability of the process. acs.org Similarly, the synthesis of the API ibuprofen (B1674241) has been demonstrated in a fully continuous three-step sequence, showcasing the industrial potential of MCFS. beilstein-journals.org For a molecule like this compound, a potential telescoped synthesis could involve the nitration of a diethoxybenzoate precursor, followed by a continuous reduction of the nitro group to the amine, all within an integrated flow system.

The following table outlines a conceptual telescoped flow synthesis for a substituted aniline (B41778), a key intermediate type for the target compound.

StepReactionReactor TypeKey Parameters
1Nitration of an Aromatic PrecursorMicroreactorTemperature, Residence Time, Acid Concentration
2In-line Quench/SeparationLiquid-Liquid SeparatorSolvent Flow Rates, Phase Separation Time
3Catalytic Reduction of Nitro GroupPacked-Bed Reactor (e.g., with Pd/C)H₂ Pressure, Temperature, Flow Rate
4In-line Analysis/CollectionSpectrometer (e.g., IR, UV-Vis)Continuous Monitoring
This interactive table conceptualizes a multistep flow process based on established methodologies for the synthesis of aromatic amines. acs.orgresearchgate.netacs.org

The defining advantages of flow reactors, particularly microreactors, are their exceptionally efficient mass and heat transfer capabilities. beilstein-journals.org The small internal dimensions of the reactor channels ensure that molecules are in close proximity to each other and to the reactor walls. This leads to rapid mixing, often on the millisecond timescale, and precise temperature control. researchgate.net

Enhanced Mass Transfer: In batch reactors, mixing is dependent on mechanical stirring, which can create non-uniform concentration gradients. In contrast, the laminar flow and short diffusion distances in microreactors ensure that reactants are mixed quickly and thoroughly. scispace.com This is especially beneficial for fast or multiphasic reactions, such as gas-liquid reactions or reactions involving immiscible liquids, leading to higher reaction rates and improved product selectivity by minimizing side reactions that can occur in areas of high local concentration. scispace.comrsc.org

Enhanced Heat Transfer: Many organic reactions, such as nitrations or organometallic reactions, are highly exothermic. In large batch reactors, "hot spots" can form, leading to side reactions, product degradation, and potential safety hazards. nih.gov The high surface-area-to-volume ratio of flow reactors allows for the rapid dissipation of heat, ensuring that the reaction mixture is maintained at a uniform, optimal temperature. acs.orgresearchgate.net This precise thermal control improves selectivity and allows for reactions to be run safely at temperatures that would be inaccessible in batch mode, a concept known as "superheating," which can dramatically accelerate reaction rates. acs.org

Automation of Organic Synthesis and High-Throughput Experimentation (HTE) for Reaction Screening and Optimization

The optimization of a chemical reaction, such as a step in the synthesis of a substituted benzoate (B1203000), requires screening numerous variables like catalysts, solvents, bases, and temperatures. nih.gov Performing this process manually is time-consuming and labor-intensive. Automation and High-Throughput Experimentation (HTE) address this challenge by using robotic platforms to perform and analyze hundreds or even thousands of reactions in parallel, typically in micro-well plates. nih.govpurdue.edu

HTE platforms, often coupled with rapid analysis techniques like mass spectrometry, can quickly identify optimal conditions for a given transformation. purdue.edu This approach has been successfully applied to challenging reactions like the Buchwald-Hartwig amination, a key method for forming aryl-amine bonds relevant to the synthesis of this compound. nih.gov A recent study demonstrated the use of automated, nanomole-scale reaction screening to develop a photocatalyzed method for creating benzoate bioisosteres, showcasing the power of HTE in exploring novel chemical space. acs.orgresearchgate.net

The data below illustrates a typical output from an HTE screen for a cross-coupling reaction, where different ligands and bases are tested in parallel to maximize product yield.

LigandBaseSolventTemperature (°C)Yield (%)
Ligand AK₂CO₃Toluene10045
Ligand AK₃PO₄Toluene10065
Ligand ACs₂CO₃Toluene10082
Ligand BK₂CO₃Toluene10055
Ligand BK₃PO₄Toluene10078
Ligand BCs₂CO₃Toluene10091
Ligand CK₂CO₃Dioxane10030
Ligand CK₃PO₄Dioxane10050
Ligand CCs₂CO₃Dioxane10075
This interactive table represents hypothetical data from an HTE screening experiment for a Buchwald-Hartwig amination, based on principles described in the literature. nih.govpurdue.edu

Integration of Machine Learning and Artificial Intelligence for Reaction Condition Prediction and Optimization

For the synthesis of substituted aromatics, ML models can be particularly powerful in predicting regioselectivity. For instance, models like RegioML and RegioSQM20 have been developed to predict the most likely sites of electrophilic aromatic substitution with high accuracy. rsc.orggithub.comd-nb.inforesearchgate.net Such tools could be invaluable in planning the synthesis of a polysubstituted compound like this compound, ensuring that functional groups are introduced at the correct positions on the aromatic ring.

Furthermore, AI algorithms can guide the experimental process itself. Bayesian optimization, for example, can intelligently select the next set of experiments to perform in an HTE workflow to most efficiently find the global optimum for a reaction, balancing the exploration of new conditions with the exploitation of promising results. nih.gov This closed-loop, autonomous approach, where an AI plans, a robot executes, and the AI learns from the results, represents the future of chemical synthesis optimization, promising to dramatically reduce the time and resources required to develop robust synthetic routes.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diethoxy-Substituted Aminobenzoates

The development of new synthetic routes for diethoxy-substituted aminobenzoates is a key area of ongoing research. Traditional methods, while effective, may be supplanted by novel catalytic systems and reaction designs that offer greater efficiency and selectivity. Researchers are exploring palladium-catalyzed reactions, such as cyclocarbonylation, to assemble complex heterocyclic structures under mild conditions. wisc.edu The application of such advanced catalytic processes could provide more direct and atom-economical pathways to diethoxy-substituted aminobenzoates, minimizing the need for extensive protecting group strategies.

Furthermore, the synthesis of aminobenzoic acid derivatives is being advanced through techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also represents a promising avenue for streamlining the production of these compounds. These modern methods stand in contrast to more classical approaches, offering distinct advantages in terms of efficiency and environmental impact.

Interactive Table 1: Comparison of Synthetic Methodologies

Feature Traditional Methods Emerging Novel Methods
Catalysts Often require stoichiometric reagents Utilize advanced catalytic systems (e.g., Palladium)
Reaction Conditions May require harsh temperatures and pressures Often proceed under mild conditions
Efficiency Can involve multiple steps and purification stages Aim for one-pot synthesis and higher atom economy
Environmental Impact May generate significant chemical waste Focus on reducing waste and energy consumption

Advanced Computational Design and Prediction of Analogues and Complex Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For diethoxy-substituted aminobenzoates, advanced computational design offers a powerful approach to predict the properties of novel analogues and to map out complex reaction pathways. Structure-based computational design, which utilizes the three-dimensional structure of target proteins, can guide the engineering of molecules with improved biological activity and specificity. mdpi.com

Integration of Artificial Intelligence with Automated Synthesis Platforms for Accelerated Discovery and Development

Continued Emphasis on Sustainable and Environmentally Benign Chemical Processes in Aromatic Synthesis

The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds. purkh.comijnc.ir The focus is on developing processes that are not only efficient but also environmentally friendly, minimizing waste and avoiding the use of hazardous substances. humanjournals.com A key aspect of this is the use of greener solvents, with water, supercritical fluids like CO2, and ionic liquids being explored as alternatives to traditional volatile organic solvents. purkh.comijnc.irnih.gov

Another important tenet of green chemistry is the use of renewable feedstocks, such as biomass, to replace petrochemical-based starting materials. purkh.comijnc.ir In aromatic synthesis, catalytic processes are favored over stoichiometric reactions, as they reduce waste and improve atom economy. purkh.com Solid-supported catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. humanjournals.comnih.gov Mechanochemical methods, such as ball milling, which use mechanical energy to drive reactions, offer a solvent-free approach to synthesis. ijnc.irhumanjournals.com The continued adoption of these green chemistry principles will be essential for the sustainable production of diethoxy-substituted aminobenzoates and other important chemical compounds. purkh.com

Interactive Table 2: Green Chemistry Approaches in Aromatic Synthesis

Approach Description Key Benefits
Green Solvents Use of water, supercritical CO2, or ionic liquids Reduced toxicity, lower volatility, higher recyclability. purkh.comijnc.ir
Renewable Feedstocks Utilization of biomass and agricultural waste Reduced dependence on fossil fuels, lower carbon footprint. ijnc.ir
Catalysis Employment of reusable, non-toxic catalysts Minimized waste, improved atom economy, high selectivity. purkh.comhumanjournals.com
Mechanochemistry Use of mechanical force to induce reactions Solvent-free conditions, high yields. ijnc.ir
Energy Efficiency Use of microwaves or photochemical methods Reduced energy consumption, faster reaction times. humanjournals.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-amino-4,5-diethoxybenzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection, temperature, and catalyst use. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to benzaldehyde-triazole coupling reactions) can enhance reaction efficiency . Purification via column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) is recommended to isolate the product from side reactions, as demonstrated in triazine-based syntheses . Monitoring reaction progress via TLC ensures timely termination to minimize byproducts.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for identifying substituent positions (e.g., ethoxy groups at C4/C5 and the ester moiety at C1). For example, δ ~3.8–4.3 ppm corresponds to ethoxy protons, while δ ~3.7 ppm may indicate the methyl ester group .
  • FT-IR : Confirms functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for the amine, C=O at ~1700 cm⁻¹ for the ester) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing structural isomers .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of substitutions in the benzoate scaffold?

  • Methodological Answer : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states in nucleophilic substitutions, favoring ethoxy/amino group incorporation at specific positions. Lower temperatures (-35°C) can suppress side reactions during triazine coupling, as shown in analogous triazine-amine syntheses . Systematic solvent screening (e.g., ethanol vs. DCM) and controlled heating (40–80°C) are advised to optimize regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in ethoxy groups) or impurities. Strategies include:

  • Variable-Temperature NMR : Resolve overlapping signals by analyzing chemical shift changes at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity, especially in crowded aromatic regions .
  • Spiking Experiments : Compare with authentic samples or synthetic intermediates to verify peak assignments .

Q. What mechanistic insights explain the instability of this compound under acidic or basic conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under basic conditions (saponification), while the amine may protonate in acidic media, altering reactivity. Stability studies in buffered solutions (pH 2–12) with HPLC monitoring can quantify degradation pathways. Protecting groups (e.g., Boc for amines) or steric hindrance via bulkier substituents (e.g., 3,4,5-trimethoxy analogs) may improve stability, as seen in related benzoate derivatives .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic effects of substituents (e.g., electron-donating ethoxy groups) on reaction intermediates .
  • Molecular Docking : Screen analogs against target proteins (e.g., enzymes in pathways disrupted by similar benzoates) to prioritize synthesis .
  • QSAR Models : Correlate substituent bulk/logP with observed bioactivity, leveraging data from triazine- and benzaldehyde-based compounds .

Q. What strategies mitigate side reactions during the introduction of the amino group in this compound synthesis?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during harsh reactions (e.g., esterifications), followed by mild deprotection (TFA or hydrogenolysis) .
  • Catalytic Amination : Employ Pd/C or CuI catalysts to selectively introduce the amino group, as demonstrated in aryl halide aminations .
  • In Situ Quenching : Add scavengers (e.g., silica-bound amines) to trap unreacted electrophiles and prevent over-substitution .

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